molecular formula C12H10ClNO3S B1272456 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde CAS No. 339018-41-6

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde

Cat. No.: B1272456
CAS No.: 339018-41-6
M. Wt: 283.73 g/mol
InChI Key: HUAKKYPJMHVFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde (CAS: 339018-41-6) is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₀ClNO₃S and a molar mass of 283.73 g/mol . Structurally, it features a benzaldehyde core substituted with a 3-methoxy group and a 2-chlorothiazol-5-yl methoxy group. The compound is reported to have a melting point of 122–125°C and is stored under controlled conditions (2–8°C) due to its irritant properties . Its primary identified use is in industrial and scientific research, though specific applications remain undisclosed .

The compound’s synthesis involves functionalization of the benzaldehyde scaffold with chlorine-substituted thiazole and methoxy groups, which are critical for modulating electronic and steric properties. Safety data indicate precautions for handling, including avoidance of dust formation, use of personal protective equipment, and proper ventilation .

Properties

IUPAC Name

4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-16-11-4-8(6-15)2-3-10(11)17-7-9-5-14-12(13)18-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAKKYPJMHVFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377382
Record name 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339018-41-6
Record name 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde typically involves the following steps:

    Formation of the Chlorothiazole Moiety: The chlorothiazole ring is synthesized through a cyclization reaction involving appropriate precursors such as 2-chlorothiazole.

    Methoxylation: The chlorothiazole intermediate is then subjected to methoxylation using methanol and a suitable base to form the methoxy derivative.

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The chlorothiazole moiety can bind to enzyme active sites, inhibiting their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity .

Comparison with Similar Compounds

4-((2-Chlorothiazol-5-yl)methoxy)benzaldehyde (CAS: 338393-48-9)

  • Molecular Formula: C₁₁H₈ClNO₂S
  • Key Differences : Lacks the 3-methoxy group on the benzaldehyde ring.
  • Properties : Synthesized as a yellow liquid (71% yield) with distinct NMR shifts (e.g., δ 9.90 ppm for the aldehyde proton) . The absence of the 3-methoxy group reduces steric hindrance and alters electronic distribution compared to the target compound.

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

  • Molecular Formula: C₁₄H₁₀ClNO₂S
  • Key Differences: Replaces the benzaldehyde moiety with a methoxyphenol group linked to a benzothiazole ring.
  • Properties : Solid crystalline structure stabilized by hydrogen bonding (C5—H5A···O2) and π-π interactions. Synthesized in 80.8% yield, highlighting efficient cyclization methods .

4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde (CAS: 1443279-64-8)

  • Molecular Formula : C₁₇H₁₈O₃
  • Key Differences : Substitutes the chlorothiazolyl group with a 2,3-dimethylphenyl moiety.
  • Properties: Purity of 95%, though physical data (e.g., melting point) are unavailable.

Comparative Analysis

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Physical State Yield (%)
Target Compound 283.73 122–125 Solid N/A
4-((2-Chlorothiazol-5-yl)methoxy)benzaldehyde 253.70 N/A Liquid 71
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol 291.75 N/A Crystalline 80.8
4-[(2,3-Dimethylphenyl)methoxy]-3-methoxybenzaldehyde 270.32 N/A Solid N/A

Insights :

  • The 3-methoxy group in the target compound increases molecular weight and likely contributes to its solid state, contrasting with the liquid analogue lacking this group.
  • Crystalline derivatives (e.g., benzothiazol-phenol) exhibit higher synthetic yields due to favorable intermolecular interactions .

Biological Activity

4-((2-Chlorothiazol-5-yl)methoxy)-3-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of both thiazole and methoxy functional groups, is being studied for its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₂H₁₀ClN₁O₃S
  • Molecular Weight : 283.731 g/mol
  • CAS Number : 339018-41-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for this compound against MRSA was found to be significantly lower than that of many conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus256 µg/ml
Escherichia coli512 µg/ml
Pseudomonas aeruginosa1024 µg/ml

The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Studies using scanning electron microscopy (SEM) demonstrated significant morphological changes in bacterial cells treated with the compound, suggesting that it compromises cell integrity and leads to cell death.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Caspase activation
A549 (Lung Cancer)25Cell cycle arrest

Case Studies

  • Study on MRSA : A recent study published in Applied Microbiology and Biotechnology examined the efficacy of this compound against MRSA. The results indicated that treatment with the compound not only inhibited bacterial growth but also reduced biofilm formation by nearly 80% at effective concentrations, suggesting its potential utility in treating chronic infections associated with biofilms.
  • Cancer Cell Research : Another investigation focused on the effects of this compound on various cancer cell lines. The findings showed that it could effectively reduce cell viability and induce apoptosis, making it a candidate for further development as an anticancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.